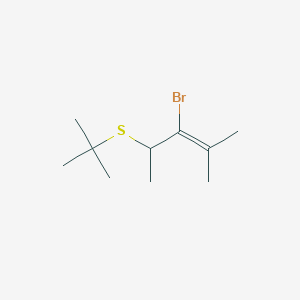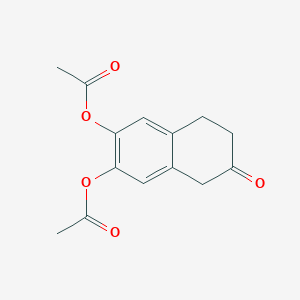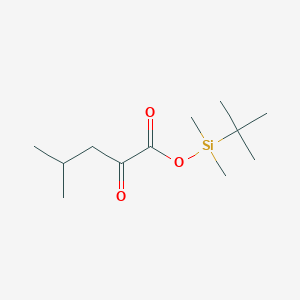
tert-Butyl(dimethyl)silyl 4-methyl-2-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(dimethyl)silyl 4-methyl-2-oxopentanoate is a chemical compound that belongs to the class of silyl ethers. It is commonly used in organic synthesis as a protecting group for alcohols and other functional groups due to its stability and ease of removal under mild conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl(dimethyl)silyl 4-methyl-2-oxopentanoate can be synthesized through the reaction of tert-butyl(dimethyl)silyl chloride with 4-methyl-2-oxopentanoic acid in the presence of a base such as imidazole or pyridine . The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(dimethyl)silyl 4-methyl-2-oxopentanoate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: It can undergo nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Organolithium, Grignard reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
tert-Butyl(dimethyl)silyl 4-methyl-2-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and other functional groups in organic synthesis.
Biology: It is employed in the synthesis of biologically active molecules and natural products.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which tert-Butyl(dimethyl)silyl 4-methyl-2-oxopentanoate exerts its effects involves the formation of a stable silyl ether linkage. This linkage protects the functional group from unwanted reactions during synthesis. The compound can be easily removed under mild acidic or basic conditions, regenerating the original functional group .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyldimethylsilyloxyacetaldehyde
- Methyl 4-(tert-butyldimethylsilyloxy)-2-butynoate
- tert-Butyl 2-oxopentanoate
Uniqueness
tert-Butyl(dimethyl)silyl 4-methyl-2-oxopentanoate is unique due to its high stability and ease of removal under mild conditions. This makes it an ideal protecting group in various synthetic applications .
Propriétés
Numéro CAS |
92751-12-7 |
|---|---|
Formule moléculaire |
C12H24O3Si |
Poids moléculaire |
244.40 g/mol |
Nom IUPAC |
[tert-butyl(dimethyl)silyl] 4-methyl-2-oxopentanoate |
InChI |
InChI=1S/C12H24O3Si/c1-9(2)8-10(13)11(14)15-16(6,7)12(3,4)5/h9H,8H2,1-7H3 |
Clé InChI |
GSHJQXMVPVYUMP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)C(=O)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene](/img/structure/B14365546.png)
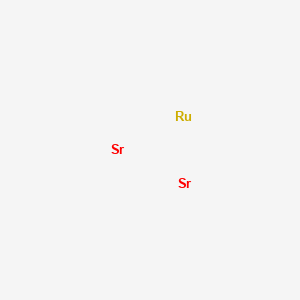
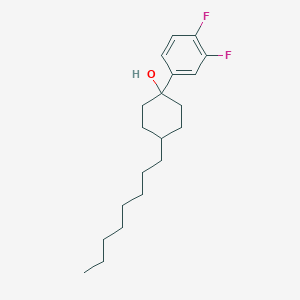
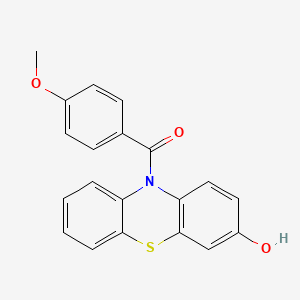

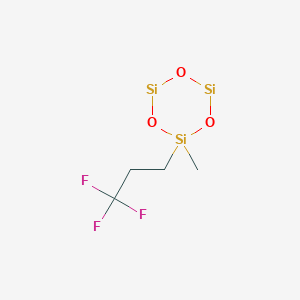

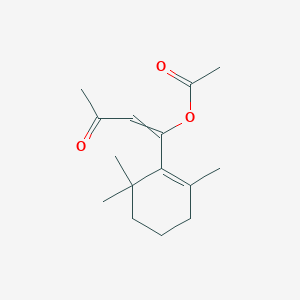
![(Furan-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone](/img/structure/B14365598.png)
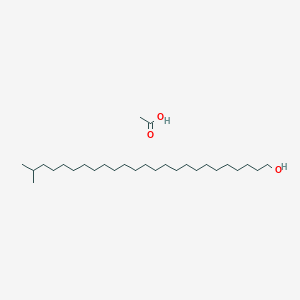
![3-[(9-Ethyl-9H-purin-6-yl)amino]prop-2-enal](/img/structure/B14365608.png)

